molecular formula C21H19BrN6O3 B608928 Complement factor D-IN-1

Complement factor D-IN-1

Cat. No.: B608928
M. Wt: 483.3 g/mol
InChI Key: CWZUTHDJLNZLCM-DFBGVHRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Complement factor D-IN-1 is a potent and selective small-molecule reversible inhibitor of complement factor D, a serine protease involved in the alternative complement pathway. This pathway plays a crucial role in the immune system by amplifying the complement activation and promoting the clearance of pathogens and damaged cells .

Scientific Research Applications

Complement factor D-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the alternative complement pathway and its role in various biochemical processes.

    Biology: Employed in research to understand the molecular mechanisms of complement activation and regulation.

    Medicine: Investigated for its potential therapeutic applications in treating diseases associated with excessive complement activation, such as paroxysmal nocturnal hemoglobinuria and age-related macular degeneration.

    Industry: Utilized in the development of new drugs targeting the complement system for various medical conditions .

Mechanism of Action

Factor D is a serine protease present in blood and tissue in an active sequence but self-inhibited conformation . The only known natural substrate of Factor D is Factor B, and cleavage of the Arg 234 -Lys 235 scissile bond in Factor B results in two Factor B fragments, Ba and Bb .

Future Directions

Complement factor D is a strategic target for regulating the alternative complement pathway . Because the alternative pathway has a role in many diseases that are characterized by excessive or poorly mediated complement activation, this pathway is an enticing target for effective therapeutic intervention . The FDA has approved AstraZeneca’s danicopan (Voydeya) as add-on therapy to C5-targeted antibodies for extravascular haemolysis (EVH) in adults with paroxysmal nocturnal haemoglobinuria (PNH) . Danicopan, an oral small molecule, is the first factor D inhibitor to market, further broadening the scope of the complement-targeted arsenal .

Preparation Methods

The synthesis of Complement factor D-IN-1 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. The synthetic routes typically involve the formation of key intermediates through various chemical reactions, such as nucleophilic substitution and condensation reactions. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Complement factor D-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Complement factor D-IN-1 is unique in its high potency and selectivity as a reversible inhibitor of complement factor D. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific targets, potency, and therapeutic applications.

Properties

IUPAC Name

1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUTHDJLNZLCM-DFBGVHRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Complement factor D-IN-1
Reactant of Route 2
Reactant of Route 2
Complement factor D-IN-1
Reactant of Route 3
Reactant of Route 3
Complement factor D-IN-1
Reactant of Route 4
Reactant of Route 4
Complement factor D-IN-1
Reactant of Route 5
Reactant of Route 5
Complement factor D-IN-1
Reactant of Route 6
Reactant of Route 6
Complement factor D-IN-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.